Chlorophyllins - 85536-03-4

Chlorophyllins

Catalog Number: EVT-467905
CAS Number: 85536-03-4
Molecular Formula: Chlorophyllin a (acid form): C34H34N4O5; Chlorophyllin b (acid form): C34H32N4O6
C34H31CuN4Na3O6
Molecular Weight: 724.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlorophyllin mixture is a mixture of chlorin-based compounds. Formulations containing chlorophyllin have been used as food coloring agents.

Disodium Copper Isochlorin e4

Compound Description: Disodium Copper Isochlorin e4 is a chlorophyll derivative and a key component found in commercial Sodium Copper Chlorophyllin preparations. It possesses significant hyaluronidase inhibitory activity, exceeding that of other related compounds. [] This inhibitory activity suggests potential applications in anti-aging, anti-inflammatory, and anti-microbial contexts. []

Relevance: Disodium Copper Isochlorin e4 is a primary active component of Sodium Copper Chlorophyllin. Both compounds exhibit hyaluronidase inhibitory activity, contributing to the potential therapeutic benefits associated with Sodium Copper Chlorophyllin, particularly in dermatological applications. []

Oxidized Disodium Copper Isochlorin e4

Compound Description: Oxidized Disodium Copper Isochlorin e4 is another chlorophyll derivative and a component identified in commercial Sodium Copper Chlorophyllin preparations. Compared to Disodium Copper Isochlorin e4, it demonstrates weaker hyaluronidase inhibitory activity. [] Higher concentrations of this compound were observed in older lots of Sodium Copper Chlorophyllin compared to newer ones. []

Relevance: This oxidized form, while present in Sodium Copper Chlorophyllin, exhibits lower potency compared to Disodium Copper Isochlorin e4 in terms of hyaluronidase inhibition. Its presence, particularly in increased concentrations within older product lots, highlights the potential impact of storage and aging on the overall efficacy of Sodium Copper Chlorophyllin. []

Copper Chlorin e6

Compound Description: Copper Chlorin e6 is a significant component identified in commercial Sodium Copper Chlorophyllin. Research suggests it exhibits a faster photodegradation rate under ultraviolet (UV) irradiation compared to other components of Sodium Copper Chlorophyllin. [] This susceptibility to UV degradation has implications for the stability and potential applications of Sodium Copper Chlorophyllin in products exposed to light.

Relevance: The presence of Copper Chlorin e6 in Sodium Copper Chlorophyllin, along with its observed sensitivity to UV light, highlights a potential vulnerability of the commercial product. Its degradation under UV exposure could potentially diminish the overall benefits of Sodium Copper Chlorophyllin, such as its antimutagenic and antioxidant properties. []

Trisodium Copper Chlorin e6

Compound Description: Trisodium Copper Chlorin e6 is another chlorophyll derivative identified as a constituent in commercial Sodium Copper Chlorophyllin preparations. It demonstrates significant antioxidant activity, particularly against lipid peroxidation induced by iron (Fe2+) and ascorbic acid. []

Relevance: The presence of Trisodium Copper Chlorin e6 alongside Disodium Copper Isochlorin e4 in Sodium Copper Chlorophyllin formulations contributes to the overall antioxidant properties associated with Sodium Copper Chlorophyllin. Their combined activity highlights the potential health benefits of this compound, extending beyond hyaluronidase inhibition to potentially mitigating oxidative stress. []

Chlorophyll

Compound Description: Chlorophyll, the natural pigment responsible for photosynthesis in plants, serves as the starting material for producing Sodium Copper Chlorophyllin. Numerous studies describe the extraction of chlorophyll from various natural sources like cauliflower leaves, Enteromorpha prolifera (a type of seaweed), pine needles, bamboo leaves, silkworm excrement, lotus leaves, banana leaves, and asparagus leaves, followed by its conversion into Sodium Copper Chlorophyllin through chemical processes. [, , , , , , , , , , , , , , , , , , ]

Sodium Zinc Chlorophyllin

Compound Description: Sodium Zinc Chlorophyllin (SZC) is a chlorophyll derivative analogous to Sodium Copper Chlorophyllin, with zinc replacing copper as the central metal ion. Studies have compared its properties to Sodium Copper Chlorophyllin, noting its distinct emerald green color and superior stability under high-temperature conditions. []

Relevance: The comparison of Sodium Zinc Chlorophyllin with Sodium Copper Chlorophyllin reveals the impact of the central metal ion on the characteristics of these chlorophyll derivatives. While structurally similar, the variations in metal ions influence their color, stability, and potentially other properties relevant to their applications. []

Sodium Iron Chlorophyllin

Compound Description: Similar to Sodium Zinc Chlorophyllin, Sodium Iron Chlorophyllin (SIC) is another chlorophyll derivative where iron replaces copper in the central position. It exhibits a distinct dark brown color in solution and, like other chlorophyllins, undergoes structural isomerization under varying hydrogen ion concentrations (pH). []

Relevance: Including Sodium Iron Chlorophyllin in this comparison highlights the versatility of modifying chlorophyll derivatives by substituting the central metal ion. This alteration allows for fine-tuning the properties of these compounds, potentially tailoring them for specific applications across food science, medicine, and other fields. []

Source

Chlorophyllins are typically sourced from chlorophyll extracted from plants, particularly green vegetables. The extraction process often involves the use of solvents such as acetone or ethanol to isolate the pigment from plant tissues. The subsequent transformation into chlorophyllins involves chemical modifications that enhance their solubility and stability.

Classification

Chlorophyllins can be classified based on their metal content:

  • Sodium Copper Chlorophyllin: The most widely used form, derived from chlorophyll a, where magnesium is replaced by sodium and copper.
  • Copper Chlorophyllin: Similar to sodium copper chlorophyllin but lacks sodium, often used in specific applications.
Synthesis Analysis

Methods

The synthesis of chlorophyllins typically involves several key steps:

  1. Extraction: Chlorophyll is extracted from plant sources using organic solvents.
  2. Saponification: The extracted chlorophyll undergoes saponification, usually with sodium hydroxide, which replaces the magnesium ion with sodium and forms chlorophyllin.
  3. Purification: The resulting mixture is purified to isolate the desired chlorophyllin compound.

Technical Details

The process can be optimized using high-performance liquid chromatography (HPLC) for separation and identification. A validated HPLC method for determining sodium copper chlorophyllin has been developed, utilizing a Luna C column with a specific mobile phase composition (methanol and ammonium acetate buffer) to achieve precise retention times and detection limits .

Molecular Structure Analysis

Structure

Chlorophyllins retain a similar structure to chlorophyll but differ in their side chains. The core structure consists of a porphyrin ring with a central magnesium atom replaced by sodium or copper during synthesis. The general formula can be represented as:

C55H70N4O6MgC55H70N4O6Na Cu\text{C}_{55}\text{H}_{70}\text{N}_4\text{O}_6\text{Mg}\rightarrow \text{C}_{55}\text{H}_{70}\text{N}_4\text{O}_6\text{Na Cu}

Data

The molecular weight of sodium copper chlorophyllin is approximately 1,000 g/mol, depending on the specific formulation and metal content.

Chemical Reactions Analysis

Reactions

Chlorophyllins can undergo various chemical reactions:

  • Degradation: Under acidic or basic conditions, chlorophyllins can degrade into pheophytins or pyropheophytins .
  • Saponification: This reaction transforms chlorophyll into chlorophyllin by replacing the magnesium ion with sodium or copper ions.
  • Thermal Stability: Chlorophyllins exhibit varying stability under heat; prolonged exposure can lead to further degradation products.

Technical Details

The degradation pathways include demetallation reactions that produce more polar products such as pheophorbide and pyropheophorbide upon heating .

Mechanism of Action

Process

Chlorophyllins function primarily as colorants due to their ability to absorb light in the visible spectrum. Their mechanism involves:

  1. Light Absorption: Chlorophyllins absorb light energy, which excites electrons within their molecular structure.
  2. Energy Transfer: This energy is subsequently transferred to other molecules in photochemical reactions, aiding processes like photosynthesis when in biological systems.

Data

Studies have shown that chlorophyllins can enhance light absorption efficiency in various applications, including photocatalysis and as food colorants due to their bright green color.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chlorophyllins are typically dark green powders or solutions.
  • Solubility: They are water-soluble due to the presence of ionic groups introduced during synthesis.

Chemical Properties

  • Stability: Chlorophyllins exhibit improved stability compared to natural chlorophylls under light and heat.
  • pH Sensitivity: Their color can change based on pH levels; they appear more vibrant in alkaline conditions.

Relevant Data or Analyses

Research indicates that chlorophyllins maintain their color and stability better than natural chlorophyll when exposed to various environmental conditions .

Applications

Scientific Uses

Chlorophyllins have diverse applications, including:

  • Food Industry: Used as natural food colorants (E141) due to their appealing color and safety profile.
  • Pharmacokinetics: Studied for their absorption properties and potential health benefits .
  • Photocatalysis: Utilized in research for hydrogen production under solar irradiation due to their ability to facilitate electron transfer processes .
Biosynthesis and Structural Evolution of Chlorophyllins in Plant Systems

Enzymatic Pathways in Chlorophyllin Derivatization

The formation of chlorophyllins from chlorophyll precursors is primarily mediated by chlorophyllase (Chlase, CLH), an enzyme ubiquitous in higher plants, ferns, mosses, brown algae, red algae, and diatoms. This membrane-bound enzyme, systematically named chlorophyll chlorophyllidohydrolase (EC 3.1.1.14), catalyzes the hydrolytic cleavage of the ester bond in chlorophyll molecules, resulting in the production of chlorophyllide (the core porphyrin structure) and the phytol side chain [1] [5]. This reaction represents the critical first step in generating the basic water-soluble chlorophyllin structure:

Chlorophyll + H₂O → Chlorophyllide + Phytol

The enzymatic mechanism involves a serine hydrolase catalytic triad (Ser-His-Asp). The reaction initiates with a nucleophilic attack by the oxygen atom of the crucial serine residue on the carbonyl carbon of chlorophyll's ester bond, forming a tetrahedral transition state. Following ester bond cleavage, the serine residue becomes transiently esterified to chlorophyllide, releasing phytol. Subsequent hydrolysis releases chlorophyllide, yielding the dephytylated chlorophyllin core [1] [5]. Chlorophyllase demonstrates substrate versatility, acting upon chlorophyll a, chlorophyll b, bacteriochlorophyll a, protochlorophyll a, and their magnesium-free counterparts (pheophytins). Optimal activity occurs at approximately pH 8.5 and 50°C, though significant variations exist; wheat chlorophyllase, for instance, remains active up to 75°C, exhibiting exceptional thermostability compared to other plant isoforms [1].

Beyond simple hydrolysis, chlorophyllase also facilitates transesterification reactions, potentially contributing to structural diversity among chlorophyllins. Recent research reveals a nuanced physiological role: Arabidopsis CLH1 associates with photosystem II (PSII) repair complexes (specifically RC47 - the CP43-less PSII core monomer) in developing chloroplasts. Under high-light stress, CLH1 expression increases, facilitating the dephytylation of chlorophyll a molecules bound to photodamaged D1 protein. This action allows efficient degradation of apo-D1 by the FtsH protease complex, highlighting a role in photoprotection and long-term adaptation beyond initial chlorophyllin generation [5].

  • Table 1: Key Enzymes in Chlorophyllin Derivatization and Their Characteristics
    EnzymeEC NumberPrimary ReactionOptimal ActivitySubcellular LocalizationKey Plant Species Studied
    Chlorophyllase (CLH)EC 3.1.1.14Hydrolysis of chlorophyll ester bondpH 8.5, 50°CThylakoid membrane (developing chloroplasts), ER/Tonoplast (mature)Arabidopsis thaliana, Citrus sinensis, Triticum aestivum
    Pheophytinase (PPH)EC 3.1.1.-Hydrolysis of pheophytin ester bondNot fully characterizedChloroplastArabidopsis thaliana
    Mg-dechelatase (SGR)N/ARemoval of Mg²⁺ from chlorophyllN/AChloroplastArabidopsis thaliana, Oryza sativa

Genetic and Epigenetic Regulation of Chlorophyllin Precursors

The biosynthesis of chlorophyllins is intrinsically linked to the availability of chlorophyll precursors, governed by a sophisticated network of nuclear-encoded transcriptional regulators controlling chlorophyll metabolism genes. Central to this regulation are the Golden2-like (GLK) transcription factors, GLK1 and GLK2. These GARP family proteins act as master regulators, directly binding to the promoters of genes encoding enzymes critical for early chlorophyll synthesis and consequently influencing chlorophyllin precursor pools [2] [9]. Crucially, GLK1 directly activates the transcription of BCM1 (BALANCE OF CHLOROPHYLL METABOLISM 1) in Arabidopsis. BCM1, a CaaX protease-like protein localized to thylakoid membranes, plays a dual role: it interacts with GUN4 (GENOMES UNCOUPLED 4) to promote Mg-chelatase (CHLH/CHLI/CHLD) activity (enhancing Mg-Protoporphyrin IX and thus chlorophyll synthesis), and simultaneously interacts with STAY-GREEN (SGR) proteins to destabilize them. SGR functions as Mg-dechelatase, catalyzing the removal of Mg²⁺ from chlorophyll a to yield pheophytin a, a key step in degradation potentially influencing chlorophyllin precursor flux. Therefore, BCM1 represses SGR-mediated degradation, stabilizing chlorophyll and its potential derivatives like chlorophyllins. Mutant analyses (bcm1 bcm2) confirm their role in regulating chlorophyll levels in both pre-senescent and senescing leaves [2].

Ethylene signaling profoundly impacts chlorophyllin precursor regulation, particularly during fruit ripening and degreening. In Citrus sinensis, ethylene treatment induces a fivefold increase in chlorophyllase (CLH) activity within 24 hours, primarily by upregulating CLH gene transcription. This ethylene-mediated CLH induction is a major driver of chlorophyll degradation and chlorophyllin formation during fruit color break [1]. This contrasts with findings in Arabidopsis leaves, where AtCLH knockouts show no impairment in senescence-associated chlorophyll degradation, suggesting organ and species-specific regulatory pathways.

Epigenetic mechanisms, particularly involving histone modifications, also modulate chlorophyll/chlorophyllin-related gene expression. Shade-induced chlorophyll accumulation in tea (Camellia sinensis) involves coordinated upregulation of genes like HEMA1 (glutamyl-tRNA reductase), PORA (NADPH:protochlorophyllide oxidoreductase A), and CAO (chlorophyllide a oxygenase). This upregulation is potentially linked to light signaling components (PHYA, CRY1, HY5) and hormonal signals (auxin, cytokinin, gibberellins), which can influence chromatin states. The central light signaling transcription factor HY5 (Elongated Hypocotyl 5), stabilized under light and promoting photomorphogenesis, positively regulates genes involved in chlorophyll biosynthesis and chloroplast development, indirectly supporting chlorophyllin precursor production [9]. Conversely, PIFs (Phytochrome Interacting Factors), degraded upon light exposure, act as repressors of these pathways.

  • Table 2: Key Genetic Regulators of Chlorophyllin Precursor Metabolism
    RegulatorTypeTarget Genes/ProteinsEffect on Chlorophyllin PrecursorsEnvironmental Cues
    GLK1/GLK2Transcription FactorHEMA1, CHLH, PORB, CAO, LHCB, BCM1Positive (Promotes synthesis)Light Quality/Intensity
    BCM1/BCM2CaaX Protease-likeSGR, GUN4, Mg-chelatase complexPositive (Promotes synthesis, represses degradation)Developmental stage (GLK1 target)
    HY5Transcription FactorMultiple chlorophyll biosynthetic genesPositive (Promotes synthesis)Light (Blue, Red, Far-red)
    PIFsTranscription FactorMultiple chlorophyll biosynthetic genesNegative (Represses synthesis)Darkness, Shade
    EthylenePhytohormoneCLH (e.g., in Citrus)Negative (Induces CLH, increases degradation potential)Fruit Ripening, Stress

Comparative Analysis of Chlorophyllin Biosynthesis Across Plant Taxa

The enzymatic pathways and regulation of chlorophyllin formation exhibit significant evolutionary diversification across plant lineages, reflecting adaptations to varied physiological contexts and environmental pressures.

  • Higher Plants (Eudicots vs. Monocots): Within angiosperms, functional divergence exists. The GLK-BCM regulatory module controlling chlorophyll homeostasis and potentially chlorophyllin precursor availability is conserved in eudicots like Arabidopsis and lettuce (Lactuca sativa). However, phenotypic consequences differ: Arabidopsis bcm1 bcm2 mutants exhibit reduced chlorophyll in pre-senescent leaves and impaired degradation during senescence, while CRISPR/Cas9-generated LsatBCM mutants display early yellowing during senescence but only a slight reduction in pre-senescent leaf chlorophyll. This suggests diversification in BCM function or compensatory mechanisms [2]. Chloroplast localization of CLH also varies: Citrus CLH possesses a functional plastid transit peptide and localizes to chloroplasts, correlating with its central role in ethylene-induced fruit degreening and chlorophyllin generation. In contrast, Arabidopsis AtCLH1 exhibits developmentally regulated localization – targeted to developing chloroplasts in young leaves (participating in PSII repair) but localized to the ER and tonoplast in mature leaves, uncoupling it from bulk senescence-associated chlorophyll degradation [5].

  • Leaf Color Variants and Chloroplast Development: Mutations affecting chlorophyll biosynthesis directly impact chlorophyllin potential. Red-leafed varieties of Cymbidium ensifolium exhibit significantly lower chlorophyll a, b, and carotenoid levels alongside higher anthocyanin. Crucially, their chloroplasts are aberrant – fewer in number, with ruptured thylakoid membranes, indistinct matrix layers, and osmiophilic particle accumulation. This impaired chloroplast development stems from reduced expression of chlorophyll metabolism genes (CHLH, POR, CAO), severely limiting chlorophyll and consequently chlorophyllin production capacity [3]. Similarly, the temperature-sensitive wucai (Brassica campestris) mutant W7-2 undergoes low-temperature (10°C/2°C day/night) induced inner leaf yellowing. This is associated with dramatic downregulation of key genes including CHLH (magnesium chelatase subunit H) and PSY (phytoene synthase) in the chlorophyll and carotenoid pathways, alongside reduced levels of intermediates (ALA, PBG, Protoporphyrin IX, Mg-Proto IX, Pchlide). The transcription factor HY5 integrates cold stress signals with pigment metabolism disruption [8].

  • Woody Perennials (Tea Plant - Shade Adaptation): Camellia sinensis cv. Shuchazao exemplifies adaptation where shade conditions promote chlorophyll(ide) accumulation. Shaded leaves develop enlarged chloroplasts with more prominent thylakoid membranes. Metabolite analysis shows increases in Chl a, Chl b, and key precursors Divinyl Protochlorophyllide (DPP) and Mg-Protoporphyrin IX (Mg-Proto IX), while Porphobilinogen (PBG) decreases. Transcriptional upregulation under shade involves:

  • Chloroplast biogenesis regulators: GLK1, LHCB (Light-Harvesting Complex B)
  • Chlorophyll biosynthesis genes: HEMA1 (Glutamyl-tRNA reductase), CLH1, PORA (Pchlide oxidoreductase A), CAO (Chlorophyllide a oxygenase)
  • Light signaling components: PHYA (Phytochrome A), CRY1 (Cryptochrome 1), HY5Concurrent increases in auxin, cytokinin, and gibberellins, along with upregulation of ethylene signaling components (EIN3, EBF1/2), suggest a complex light-hormone interplay fine-tuning chlorophyll(ide) pools in perennial species under shade [9].

  • Table 3: Variation in Chlorophyll(in) Metabolism Across Plant Taxa

    Plant Group/TaxonKey FeatureEnzymatic/Regulatory SpecificityPhysiological Context
    Arabidopsis thaliana (Eudicot)Developmentally regulated CLH localizationAtCLH1: Developing chloroplasts (young leaves), ER/Tonoplast (mature leaves)PSII repair (young leaves), not primary senescence degradation
    Citrus spp. (Eudicot)Ethylene-responsive plastidial CLHCLH with functional plastid transit peptide, induced by ethyleneFruit ripening and degreening
    Lactuca sativa (Eudicot)BCM function diversificationLsatBCM mutation causes early yellowing, less effect on pre-senescent ChlSenescence regulation
    Camellia sinensis (Woody Perennial)Shade-enhanced chlorophyll(ide) accumulationUpregulation of GLK1, LHCB, HEMA1, CLH1, PORA, CAO under shade; Hormonal interplay (Auxin, CK, GA, ETH)Leaf quality improvement for tea production
    Cymbidium ensifolium (Orchid - Red Leaf Variant)Impaired chloroplast developmentDownregulation of chlorophyll metabolism genes (CHLH, POR, CAO); Upregulated anthocyanin genesOrnamental leaf coloration
    Triticum aestivum (Monocot - Wheat)High photosynthetic efficiency linesElevated Chlorophyllase (TraesCS5D02G364100) and Lhcb1 (TraesCS6B02G122500) expressionEnhanced light harvesting and carbon assimilation [10]

Comprehensive List of Chlorophyllin-Related Compounds Mentioned

  • Chlorophyllide a
  • Chlorophyllide b
  • Bacteriochlorophyllide a
  • Protochlorophyllide
  • Divinyl Protochlorophyllide (DPP)
  • Mg-Protoporphyrin IX (Mg-Proto IX)
  • Pheophorbide a (Mg-free derivative of Chlorophyllide a)
  • Pyropheophorbide a (Derivative of Pheophorbide a)
  • 5-Aminolevulinic Acid (ALA) - Precursor
  • Porphobilinogen (PBG) - Precursor
  • Protoporphyrin IX - Precursor

Properties

CAS Number

85536-03-4

Product Name

Chlorophyllins

IUPAC Name

copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate

Molecular Formula

Chlorophyllin a (acid form): C34H34N4O5; Chlorophyllin b (acid form): C34H32N4O6
C34H31CuN4Na3O6

Molecular Weight

724.1 g/mol

InChI

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5

InChI Key

HWDGVJUIHRPKFR-UHFFFAOYSA-I

SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2]

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